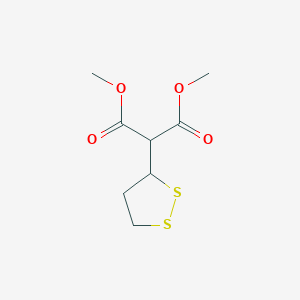

Dimethyl 2-(1,2-dithiolan-3-yl)malonate

Description

Significance of 1,2-Dithiolane (B1197483) Ring Systems in Contemporary Organic Synthesis

The 1,2-dithiolane is a five-membered heterocyclic ring containing a disulfide (S-S) bond. This structural feature is of considerable interest in modern organic synthesis for several reasons. The ring system is found in pivotal natural products, most notably lipoic acid and asparagusic acid. wikipedia.orgnih.gov

A key characteristic of the 1,2-dithiolane ring is its inherent strain. Unlike linear disulfides, which typically adopt a CSSC dihedral angle of around 90°, the cyclic structure constrains this angle to less than 35°. wikipedia.orgb2star.com This geometric constraint leads to a weaker S-S bond, making the ring susceptible to cleavage and dynamic reactions. wikipedia.orgb2star.com This reactivity is harnessed in the field of polymer science, where 1,2-dithiolane derivatives serve as monomers for ring-opening polymerization (ROP). Current time information in McCurtain County, US.aalto.fi This process can be initiated thermally, photochemically, or by the addition of a thiol, yielding polydisulfides. Current time information in McCurtain County, US.aalto.fi These polymers are often dynamic and can be depolymerized under mild reducing conditions, making them valuable for creating self-healing materials, dynamic hydrogels, and responsive networks. wikipedia.orgCurrent time information in McCurtain County, US.sigmaaldrich.com

Furthermore, the high sulfur content of polymers derived from dithiolanes makes them attractive for applications in optics. Sulfur-containing polymers are known to exhibit high refractive indices, a critical property for materials used in lenses, optical coatings, and waveguides. wikipedia.orgaalto.fi Research has shown that the ring-opening polymerization of dithiolane monomers leads to a significant increase in the bulk refractive index of the material. Current time information in McCurtain County, US.aalto.fi

The Role of Malonate Esters as Versatile Synthetic Intermediates and Functional Scaffolds

Malonate esters, such as dimethyl malonate and diethyl malonate, are cornerstone reagents in organic synthesis. wikipedia.orgwikipedia.org Their utility stems from the unique reactivity of the methylene (B1212753) (-CH2-) group positioned between two carbonyl groups. This central carbon's protons are significantly acidic and can be easily removed by a moderately strong base to form a stable enolate. wikipedia.orgmdpi.com

This enolate is a potent carbon nucleophile, forming the basis of the classical malonic ester synthesis. mdpi.comguidechem.com This synthetic sequence allows for the alkylation of the enolate with an alkyl halide to form a new carbon-carbon bond. mdpi.comradtech.org Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid. mdpi.com This versatile and predictable reaction is a fundamental tool for constructing complex molecular frameworks. guidechem.com Beyond this classic transformation, malonate esters are used in a wide array of reactions, including Knoevenagel condensations and as building blocks for the synthesis of various heterocycles, such as barbiturates. echemi.com Their derivatives are integral to the production of pharmaceuticals, agrochemicals, and fragrances. guidechem.com

Structural and Mechanistic Confluence of 1,2-Dithiolane and Malonate Motifs in Chemical Research

The compound Dimethyl 2-(1,2-dithiolan-3-yl)malonate integrates the distinct functionalities of both the dithiolane ring and the malonate ester. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests a dual reactivity profile. The molecule is essentially a functionalized monomer.

The 1,2-dithiolane portion of the molecule serves as a polymerizable group. Analogous to lipoic acid derivatives, this ring can undergo ring-opening polymerization to form a sulfur-rich polymer backbone. Current time information in McCurtain County, US.aalto.fi The malonate ester, attached at the 3-position of the ring, acts as a functional handle. This pendant group can be carried through the polymerization process, imparting specific properties to the resulting polymer.

The synthesis of this compound would likely involve the principles of malonic ester synthesis. A plausible route could be the nucleophilic substitution reaction between the enolate of dimethyl malonate and a suitable 1,2-dithiolane bearing a leaving group (such as a halide) at the 3-position.

The presence of the malonate group can influence the reactivity of the dithiolane ring and the properties of any resulting polymer. For instance, the bulky and polar malonate group could affect the kinetics of polymerization and the solubility of both the monomer and the final polymer. Furthermore, the malonate ester provides a site for post-polymerization modification, allowing for the attachment of other functional groups or cross-linking agents.

Scope and Objectives of Academic Inquiry into this compound

The academic interest in a molecule like this compound lies primarily in materials science, specifically in the design of advanced functional polymers. The primary objective of investigating such a compound would be to explore its utility as a monomer for creating polymers with tailored properties.

The key research goals would include:

Synthesis of High Refractive Index Polymers (HRIPs): The sulfur-rich backbone generated from the dithiolane ring-opening is expected to produce a polymer with a high refractive index. wikipedia.orgaalto.fimdpi.com Such materials are in demand for advanced optical and optoelectronic devices. aalto.fi

Creation of Functional and Modifiable Materials: The pendant malonate group offers a site for chemical modification. This allows for the tuning of polymer properties such as solubility, thermal stability, and mechanical strength. It also enables the covalent attachment of other molecules post-polymerization to create materials for specific applications like sensors or drug delivery systems.

Development of Dynamic and Responsive Materials: Leveraging the reversible nature of the disulfide bonds in the polymer backbone, research could focus on creating adaptable or degradable materials that respond to specific chemical stimuli, such as reducing agents. Current time information in McCurtain County, US.sigmaaldrich.com

In essence, this compound represents a sophisticated building block designed to combine the useful polymerization behavior of dithiolanes with the synthetic versatility of malonate esters.

Data Tables

Table 1: Physicochemical Properties of this compound Note: Experimental data is limited. The following are calculated values.

| Property | Value |

| Molecular Formula | C₈H₁₂O₄S₂ |

| Molar Mass | 236.31 g/mol |

Table 2: Comparative Data for Polymerization of 1,2-Dithiolane Monomers This table presents data for well-studied analogs to provide context for the potential properties of polymers derived from this compound.

| Monomer | Abbreviation | Change in Refractive Index (Δn) upon Polymerization | Resulting Polymer Molecular Weight (kDa) | Dispersity (Đ) |

| Lipoic Acid Methyl Ester aalto.fi | LipOMe | 0.02 | 14 | 1.21 |

| Methyl 4-methyl-1,2-dithiolane-4-carboxylate aalto.fi | Me-AspOMe | 0.04 | 12 | 1.23 |

Structure

3D Structure

Properties

Molecular Formula |

C8H12O4S2 |

|---|---|

Molecular Weight |

236.3 g/mol |

IUPAC Name |

dimethyl 2-(dithiolan-3-yl)propanedioate |

InChI |

InChI=1S/C8H12O4S2/c1-11-7(9)6(8(10)12-2)5-3-4-13-14-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

UHJIGCHUVLZXAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCSS1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 2 1,2 Dithiolan 3 Yl Malonate and Its Precursors

Strategies for 1,2-Dithiolane (B1197483) Ring Construction

The 1,2-dithiolane ring is a noteworthy structural motif found in several natural products, including the well-known lipoic acid and asparagusic acid. Its synthesis is challenging due to the inherent strain in the five-membered cyclic disulfide, which forces the C-S-S-C dihedral angle to be significantly smaller than the optimal ~90° found in linear disulfides. This strain makes the ring susceptible to ring-opening polymerization but also imparts unique reactivity.

Cyclization Reactions in the Formation of 1,2-Dithiolane Systems

Modern synthetic methods have been developed to construct the 1,2-dithiolane ring efficiently. One notable one-step strategy involves the reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds rapidly under mild conditions and is believed to occur via a sulfonium-mediated ring-closure mechanism. The proposed pathway involves the initial formation of a sulfonium bromide, followed by the elimination of isobutylene to generate an activated sulfenyl bromide. This intermediate then undergoes intramolecular cyclization to yield the 1,2-dithiolane ring.

This method's tolerance for functional groups makes it a valuable tool for creating diversely substituted dithiolanes. Below is a table summarizing the outcomes of this strategy with various substrates.

| Starting Thioether | Product | Yield (%) |

| 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol | 4-Hydroxy-4-phenyl-1,2-dithiolane | 77 |

| 1,3-bis(tert-butylthio)-2-methylpropan-2-ol | 4-Hydroxy-4-methyl-1,2-dithiolane | 85 |

| 1,3-bis(tert-butylthio)-2-isopropylpropan-2-ol | 4-Hydroxy-4-isopropyl-1,2-dithiolane | 81 |

Oxidative Cyclization Pathways to 1,2-Dithiolanes

A more traditional and widely employed route to the 1,2-dithiolane ring is the oxidative cyclization of a linear 1,3-dithiol precursor. This two-step approach first involves the synthesis of the dithiol, which is then oxidized to form the cyclic disulfide bond. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the substrate's functional group compatibility.

A classic application of this pathway is seen in the synthesis of asparagusic acid (1,2-dithiolane-4-carboxylic acid), a close structural analog of the target molecule's core. In this synthesis, a dithiol precursor, dihydroasparagusic acid, is oxidized using hot dimethyl sulfoxide (DMSO) to yield the final 1,2-dithiolane ring. wikipedia.orgchemistryhall.com This method highlights a key strategy where the carbon backbone, originating from a malonate derivative, is first elaborated into a 1,3-dithiol before the final ring-closing oxidation. wikipedia.org

Synthesis from 1,3-Diols and Related Linear Precursors

The linear precursors required for the aforementioned cyclization strategies are often synthesized from 1,3-diols or related compounds. A particularly relevant pathway for the synthesis of dithiolane-malonate systems begins with diethyl bis(hydroxymethyl)malonate. wikipedia.orgchemistryhall.com This starting material directly incorporates the malonate framework.

The synthesis of asparagusic acid from this precursor involves several key steps that illustrate the conversion of a linear diol into the dithiolane ring:

Halogenation : The 1,3-diol (diethyl bis(hydroxymethyl)malonate) is treated with an acid like hydroiodic acid. This step converts the hydroxyl groups into iodides and can simultaneously induce decarboxylation and ester hydrolysis. wikipedia.org

Sulfur Introduction : The resulting di-iodinated compound is reacted with a sulfur nucleophile, such as sodium trithiocarbonate (Na₂CS₃), followed by acidification. This sequence displaces the halides and forms the 1,3-dithiol. chemistryhall.com

Oxidation : As described previously, the formed 1,3-dithiol is then oxidized to yield the 1,2-dithiolane ring. wikipedia.org

This pathway is significant as it demonstrates a synthetic route where the malonate skeleton is the foundation upon which the dithiolane ring is constructed.

Functionalization of Malonate Esters in the Context of Dithiolane Derivatization

The synthesis of Dimethyl 2-(1,2-dithiolan-3-yl)malonate can also be approached by forming the crucial carbon-carbon bond between a pre-existing dithiolane fragment and a malonate moiety. Key reactions for this purpose include the Michael addition and direct alkylation of malonate esters.

Michael Addition Reactions Involving Malonate Esters

The Michael addition, or conjugate addition, of malonate esters to α,β-unsaturated systems is a powerful and widely used method for C-C bond formation. encyclopedia.pub In the context of synthesizing the target molecule, this could involve the addition of a dimethyl malonate enolate to an α,β-unsaturated acceptor bearing a 1,2-dithiolane ring at the β-position.

Modern catalysis has provided highly efficient and enantioselective methods for such additions. For instance, chiral catalysts can control the stereochemistry of the newly formed chiral center.

Catalytic Systems for Asymmetric Michael Additions of Malonates:

Isothiourea Catalysis : Lewis basic isothioureas can catalyze the enantioselective Michael addition of malonates to α,β-unsaturated esters, yielding products with excellent enantioselectivity.

Heterobimetallic Complexes : Chiral heterobimetallic catalysts, such as a Ga-Na-BINOL complex, have been shown to be effective for the asymmetric Michael addition of dimethyl malonate to cyclic enones, achieving high yields and enantiomeric excess. nih.govresearchgate.net

Nickel-Sparteine Complexes : Chiral nickel-sparteine systems can catalyze the enantioselective addition of diethyl malonate to chalcones, providing the corresponding adducts in good yields and enantioselectivity. longdom.org

The table below summarizes the performance of a Nickel-Sparteine catalyst in the Michael addition of diethyl malonate to various chalcones. longdom.org

| Chalcone Substituent (Ar) | Yield (%) | Enantiomeric Excess (% ee) |

| Phenyl | 85 | 80 |

| 4-Chlorophenyl | 88 | 84 |

| 4-Methoxyphenyl | 90 | 86 |

| 2-Naphthyl | 82 | 88 |

Introduction of Azide (B81097) Functionality onto Malonate Scaffolds via Halogen-Azide Exchange

Further derivatization of malonate scaffolds often involves the introduction of nitrogen-containing functional groups. The azide group is a versatile precursor for amines and other nitrogen heterocycles. A common method for its introduction is the nucleophilic substitution of a halogen with an azide salt, a type of halogen-azide exchange.

This transformation would typically be performed on an α-halogenated version of the target molecule, such as Dimethyl 2-bromo-2-(1,2-dithiolan-3-yl)malonate. The reaction proceeds via an Sₙ2 mechanism, where an azide source, most commonly sodium azide (NaN₃), displaces the halide.

Care must be taken with reaction conditions to avoid potential side reactions or epimerization if a chiral center is present. The choice of solvent can be critical; for instance, using DMF has been shown to be effective for the nucleophilic displacement of α-chloro boronic esters with sodium azide, providing high yield and diastereoselectivity.

Typical Conditions for Halogen-Azide Exchange:

| Halide Substrate | Azide Source | Solvent | Temperature |

| α-Bromo Ester | NaN₃ | DMF or Acetonitrile (B52724) | Room Temp. to 50°C |

| α-Chloro Ester | NaN₃ | DMF | Room Temp. |

| Allylic Halide | LiN₃ | DMF | 130°C |

Derivatization via Ester Modifications of the Malonate Moiety

The malonate moiety of this compound serves as a versatile handle for further chemical modification. The two methyl ester groups can be selectively or fully transformed to yield a variety of derivatives, thereby altering the compound's physicochemical properties.

Key derivatization strategies include selective monohydrolysis, complete hydrolysis, and subsequent amidation.

Selective Monohydrolysis: The conversion of the dimethyl ester to a monomethyl ester can be achieved with high selectivity. A practical approach involves the use of a single equivalent of a base, such as lithium hydroxide, in a mixed solvent system like water and a volatile co-solvent. This method allows for the isolation of the corresponding monoacid, monomethyl 2-(1,2-dithiolan-3-yl)malonate, in high yield and purity. nih.gov This monoester can then serve as a precursor for further, non-symmetrical modifications.

Complete Hydrolysis: Treatment with excess base, typically under heating, results in the saponification of both ester groups to afford 2-(1,2-dithiolan-3-yl)malonic acid. This dicarboxylic acid is a key intermediate that can be isolated or used directly in subsequent reactions.

Amidation: The carboxylic acid derivatives obtained from hydrolysis can be converted into amides. Standard peptide coupling conditions, involving reagents like dicyclohexylcarbodiimide (DCC) or HOBt/EDC, can be used to react the mono- or di-acid with a wide range of primary or secondary amines. This opens a pathway to a large library of amide derivatives. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with amines to form the corresponding amides. organicchemistrytutor.com

The following table summarizes these primary derivatization reactions of the malonate moiety.

Table 1: Derivatization Reactions of the Malonate Moiety

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Selective Monohydrolysis | 1 eq. LiOH in H₂O/THF | Monomethyl 2-(1,2-dithiolan-3-yl)malonate |

| Complete Hydrolysis | Excess NaOH, H₂O, Δ | 2-(1,2-dithiolan-3-yl)malonic acid |

| Amidation (from acid) | R₂NH, Coupling Agents (e.g., DCC, EDC) | Corresponding mono- or di-amide derivative |

Convergent and Divergent Synthesis Approaches to this compound

The construction of this compound can be approached using either convergent or divergent synthetic strategies, each offering distinct advantages.

A convergent synthesis involves the independent preparation of key structural fragments of the target molecule, which are then combined in a later step. For this target molecule, a convergent approach would involve the separate synthesis of a reactive 1,2-dithiolane precursor and the dimethyl malonate nucleophile.

Fragment 1 (Electrophile): Synthesis of a 3-substituted 1,2-dithiolane bearing a good leaving group, such as 3-bromo-1,2-dithiolane. This can be prepared from a precursor like 1,3-dibromo-2-propanol.

Fragment 2 (Nucleophile): Generation of the enolate of dimethyl malonate by treatment with a suitable base, such as sodium ethoxide or sodium hydride. wikipedia.org

Coupling: The final step is a nucleophilic substitution reaction where the malonate enolate displaces the bromide from the dithiolane ring, forming the desired carbon-carbon bond.

A divergent synthesis begins with a central starting material that is sequentially elaborated in a way that allows for the creation of a library of related compounds. In this context, one could start with a precursor that is subsequently modified to install the dithiolane and malonate functionalities.

Central Precursor: A molecule like dimethyl 2-(2,3-dibromopropyl)malonate could serve as a starting point. This is synthesized by reacting dimethyl malonate with 1,2,3-tribromopropane.

Divergent Step: This intermediate can then be reacted with a sulfur transfer reagent, such as sodium disulfide (Na₂S₂), to form the 1,2-dithiolane ring via intramolecular displacement of the two bromides. This strategy allows for divergence by potentially using different cyclizing reagents to form other heterocyclic systems.

Furthermore, the final product itself can be seen as a starting point for divergent synthesis, where modifications of the ester groups (as described in section 2.2.3) lead to a diverse library of derivatives.

Stereochemical Control and Regioselectivity in the Synthesis of Dithiolane-Malonate Compounds

The synthesis of this compound presents significant challenges in controlling both stereochemistry and regioselectivity.

Stereochemical Control

The C3 carbon of the dithiolane ring is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Controlling this stereochemistry is crucial for applications where specific stereoisomers are required.

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For instance, a synthetic route could begin with a chiral C3 building block like (S)- or (R)-glyceraldehyde or a derivative of a chiral amino acid, such as glutamic acid. acs.org By carrying this inherent chirality through the synthetic sequence, the final product can be obtained in an enantiomerically pure form. For example, a chiral 1,3-diol precursor can be converted to a dithiol and then cyclized, preserving the stereocenter. acs.orgresearchgate.net

Chiral Resolution: If the synthesis produces a racemic mixture, the enantiomers can be separated. This is often accomplished using chiral high-performance liquid chromatography (HPLC), where the racemic compound is passed through a column containing a chiral stationary phase. mdpi.com Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another potential method.

Asymmetric Catalysis: Although specific examples for this exact molecule are not widely reported, asymmetric catalysis represents a powerful strategy. This would involve a key bond-forming reaction, such as the coupling of the two main fragments, being catalyzed by a chiral catalyst (e.g., a metal complex with a chiral ligand) to favor the formation of one enantiomer over the other.

Table 3: Methods for Stereochemical Control in Dithiolane Synthesis

| Method | Description | Example/Application |

|---|---|---|

| Chiral Pool Synthesis | Utilizes a chiral starting material from natural sources to build the target molecule. | Synthesis starting from a glutamic acid derivative to produce a chiral 1,2-dithiolane amino acid. acs.org |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Use of chiral HPLC to separate enantiomers of a 1,3-dithiolane derivative. mdpi.com |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction. | A hypothetical Michael addition of a dithiol to an unsaturated malonate catalyzed by a chiral base. |

Regioselectivity

Regioselectivity concerns the formation of the correct constitutional isomer. The primary challenge here is the selective formation of the 1,2-dithiolane ring over the isomeric 1,3-dithiolane.

The regiochemical outcome is almost entirely dictated by the choice of the acyclic precursor.

1,2-Dithiolane Formation: To form the 1,2-dithiolane ring, a three-carbon backbone with sulfur functionalities at positions 1 and 3 is required. The most common method is the oxidative cyclization of a propane-1,3-dithiol derivative. nih.govrsc.org The two thiol groups are oxidized (e.g., using iodine, oxygen, or DMSO) to form a disulfide bond, necessarily creating the 1,2-dithiolane ring structure. acs.org

1,3-Dithiolane Formation: In contrast, the synthesis of a 1,3-dithiolane requires a precursor with sulfur atoms on adjacent carbons, such as ethane-1,2-dithiol. This dithiol is typically condensed with a two-electron electrophile (like an aldehyde or ketone) that provides the C2 carbon of the resulting ring. organic-chemistry.org

Therefore, ensuring the regioselective synthesis of this compound requires a synthetic strategy that constructs a propane-1,3-dithiol intermediate which is then subjected to oxidative S-S bond formation. Any route that might involve a 1,2-dithiol precursor would lead to the undesired 1,3-dithiolane isomer.

Chemical Transformations and Reactivity Profiles of Dimethyl 2 1,2 Dithiolan 3 Yl Malonate

Reactions of the 1,2-Dithiolane (B1197483) Ring System

The 1,2-dithiolane ring, a five-membered cyclic disulfide, is the defining feature of Dimethyl 2-(1,2-dithiolan-3-yl)malonate's unique reactivity. The inherent ring strain and the nature of the disulfide bond make this moiety susceptible to a variety of transformations.

Ring-Opening and Ring-Closing Reactions of the Disulfide Bond

The strained disulfide bond in the 1,2-dithiolane ring is prone to cleavage under various conditions, leading to ring-opening reactions. This reactivity is a cornerstone of the chemical behavior of lipoic acid and its derivatives. nih.gov

Ring-Opening Reactions:

Reductive Cleavage: The disulfide bond can be readily reduced to the corresponding dithiol, Dimethyl 2-(1,3-dimercaptopropyl)malonate. This transformation can be achieved using a variety of reducing agents. For instance, reduction of 1,2-dithiolane with zinc in the presence of an acid like HCl yields propane-1,3-dithiol. chemicalbook.com Similarly, sodium borohydride (B1222165) is a common reagent for this purpose.

Nucleophilic Attack: The sulfur atoms of the 1,2-dithiolane ring are susceptible to nucleophilic attack, leading to ring opening. chemicalbook.com Strong nucleophiles such as organolithium compounds, Grignard reagents, and cyanide ions can attack one of the sulfur atoms, cleaving the S-S bond. chemicalbook.com For example, the reaction of 1,2-dithiolane with lithium acetylide results in ring-enlarged products. chemicalbook.com

Photolytic Cleavage: The strained 1,2-dithiolane ring exhibits an absorption band around 330 nm. nih.gov Photoirradiation with UVA light can induce homolytic cleavage of the S-S bond, forming dithiyl radicals. nih.gov These radicals can then undergo further reactions, such as hydrogen abstraction, to yield the corresponding dithiol and other thiol products. nih.gov

Ring-Closing Reactions:

The formation of the 1,2-dithiolane ring typically involves the oxidative cyclization of a 1,3-dithiol. This process is a key step in the synthesis of many 1,2-dithiolane-containing compounds. Common oxidizing agents for this transformation include iodine, potassium permanganate, and oxygen. chemicalbook.com For example, 1,2-dithiolane-4-carboxylic acid can be prepared by the treatment of 3-iodo-2-(iodomethyl)propionic acid with the potassium salt of thioacetic acid followed by oxidation with oxygen. chemicalbook.com

Redox Chemistry of the Cyclic Disulfide Moiety

The redox activity of the disulfide bond is a central aspect of the chemistry of 1,2-dithiolanes.

Reduction: As mentioned earlier, the reduction to the corresponding dithiol is a facile process. This redox couple is fundamental to the biological activity of related compounds like lipoic acid.

Oxidation: The sulfur atoms in the 1,2-dithiolane ring can be oxidized. Many 1,2-dithiolanes can be oxidized to their corresponding S-oxides, which are chiral molecules. wikipedia.org

Thiol-Disulfide Exchange: The 1,2-dithiolane ring can participate in thiol-disulfide exchange reactions. These reactions are significantly faster for cyclic five-membered disulfides compared to their acyclic or larger-ring counterparts, a phenomenon attributed to the release of ring strain in the transition state. harvard.edunih.gov The rate constant for the degenerate thiolate-disulfide interchange involving 1,2-dithiolane is approximately 10³ times faster than that for 1,2-dithiane (B1220274) in aqueous solution. harvard.edu This rapid exchange is a critical feature of the dynamic chemistry of this ring system. nih.govnih.gov

Transformations Involving Sulfur Atoms within the Dithiolane Ring

Beyond cleavage of the S-S bond, the sulfur atoms themselves can be involved in various chemical transformations.

Alkylation: The sulfur atoms in 1,2-dithiolane are nucleophilic and can be alkylated by alkyl halides or other electrophiles to form 1,2-dithiolium salts. chemicalbook.com

Desulfurization: The 1,2-dithiolane ring can undergo desulfurization, where one or both sulfur atoms are removed from the molecule. For instance, various 1,2-dithiolanes can be desulfurized using tris(diethylamino)phosphine (B1199214) to yield the corresponding thietanes. acs.org Reductive desulfurization of dibenzothiophene, a related sulfur-containing heterocycle, can be achieved using lithium and sodium metal to produce biphenyl. researchgate.netmdpi.com

Extrusion of Sulfur: In some reactions, a sulfur atom can be extruded from the ring. For example, the reaction of 1,2-dithiole-3-thiones with nitrilimines can lead to the opening of the dithiole ring and extrusion of a sulfur atom to form a 1,3,4-thiadiazole (B1197879) ring. nih.gov While this is a reaction of a related dithiole system, it highlights the potential for sulfur extrusion from such heterocyclic structures. Twofold extrusion reactions, where two small molecules are lost, are also known for generating double bonds from heterocyclic precursors. organicreactions.org

Reactivity of the Malonate Ester Moiety

The dimethyl malonate portion of the molecule possesses its own distinct reactivity, primarily centered around the active methylene (B1212753) group and the two ester functionalities.

Condensation Reactions of the Active Methylene Group

The methylene group (CH₂) situated between the two carbonyl groups of the malonate ester is highly acidic due to the electron-withdrawing nature of the adjacent ester groups. This "active methylene" group is readily deprotonated by a base to form a stable enolate, which is a potent nucleophile.

Knoevenagel Condensation: A classic reaction involving the active methylene group is the Knoevenagel condensation. nih.gov This reaction involves the nucleophilic addition of the malonate enolate to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. nih.gov The reaction is typically catalyzed by a weak base, such as an amine. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | nih.gov |

| Isovaleraldehyde | Diethylmalonate | Immobilized Gelatine | Diethyl isopentylidenemalonate | harvard.edu |

| Aromatic aldehydes | Diethyl malonate | [Bmim]OH | Arylidene malonates | semanticscholar.org |

Hydrolysis and Transesterification of Ester Groups

The two methyl ester groups of the malonate moiety can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, followed by acidification, will convert the diester to the corresponding dicarboxylic acid, 2-(1,2-dithiolan-3-yl)malonic acid. The hydrolysis of diethyl malonate is a well-studied process. acs.org However, the hydrolysis of substituted malonates can sometimes be challenging. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under basic conditions proved difficult. rsc.orgbeilstein-journals.orgbeilstein-journals.org

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with an aqueous acid, such as sulfuric acid. google.com This reaction is reversible and often requires driving the equilibrium towards the products, for example, by removing the alcohol as it is formed. The acid-catalyzed hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of HBr and acetic acid led to the corresponding acetic acid derivative via decarboxylation. beilstein-journals.orgbeilstein-journals.org

Transesterification: The methyl esters can be converted to other esters through transesterification. This reaction involves treating the dimethyl ester with an excess of another alcohol in the presence of an acid or base catalyst.

Base-Catalyzed Transesterification: Using an alkoxide as a catalyst, for example, sodium ethoxide in ethanol, would convert the dimethyl ester to the diethyl ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, refluxing the dimethyl ester in a large excess of another alcohol will also lead to the corresponding diester. masterorganicchemistry.com The uncatalyzed transesterification of malonates has also been studied and is believed to proceed through a cyclic enolate intermediate. rsc.org The transesterification of dimethyl malonate to diethyl malonate can be achieved with high purity and yield using specific catalysts. google.com

Nucleophilic and Electrophilic Substitutions on the Malonate Backbone

No data is available on the specific nucleophilic or electrophilic substitution reactions occurring at the malonate backbone of this compound.

Intermolecular and Intramolecular Reaction Pathways

There are no published studies detailing the specific intermolecular or intramolecular reactions of this compound.

Influence of Substituent Effects on Reaction Outcomes and Selectivity

No research could be found that investigates how substituents on either the dithiolane ring or the malonate ester groups influence the reaction outcomes and selectivity for this specific molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Dimethyl 2-(1,2-dithiolan-3-yl)malonate," providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, distinct signals corresponding to the various protons in the molecule are expected. The methoxy (B1213986) groups of the dimethyl malonate moiety would typically present as a sharp singlet. The protons on the dithiolane ring would exhibit a more complex pattern of multiplets due to their diastereotopic nature and spin-spin coupling with neighboring protons. The methine proton on the malonate group, adjacent to the dithiolane ring, would likely appear as a doublet or a multiplet, coupled to the adjacent dithiolane proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon atoms. Key signals would include those for the carbonyl carbons of the ester groups, the methoxy carbons, the quaternary and methine carbons of the malonate moiety, and the carbons within the dithiolane ring. The chemical shifts of the dithiolane carbons are particularly informative for confirming the cyclic disulfide structure.

While specific spectral data for "this compound" is not widely published, data from analogous compounds, such as 1,2-dithiolane (B1197483) and dimethyl malonate derivatives, can be used for predictive analysis. For instance, in related 1,2-dithiolane structures, the methylene (B1212753) carbons of the ring typically resonate at specific chemical shifts that are characteristic of their position relative to the sulfur atoms. nih.govspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dithiolane CH₂ | Multiplet | ~30-45 |

| Dithiolane CH | Multiplet | ~40-55 |

| Malonate CH | Multiplet | ~50-60 |

| Methoxy CH₃ | Singlet | ~52-54 |

| Carbonyl C=O | - | ~165-170 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in "this compound." The IR spectrum would be characterized by several strong absorption bands. A prominent feature would be the strong stretching vibration of the carbonyl (C=O) groups of the dimethyl ester, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester groups would also be visible. The presence of the dithiolane ring is more subtly indicated, with the S-S stretching vibration expected to be weak and appearing in the 500-540 cm⁻¹ region. rsc.org The various C-H stretching and bending vibrations of the aliphatic and methoxy groups would also be present in their characteristic regions.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| S-S (Dithiolane) | Stretching | 500 - 540 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of "this compound" and to study its fragmentation patterns, which can provide further structural confirmation. In an electron impact (EI) mass spectrum, a molecular ion peak (M⁺) would be expected, confirming the compound's molecular weight. britannica.comlibretexts.org The presence of sulfur would be indicated by the characteristic isotopic pattern of the molecular ion peak, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope. britannica.com

The fragmentation of malonate derivatives often involves a characteristic cleavage beta to the carbonyl groups. mdpi.com For this compound, fragmentation could involve the loss of the dimethyl malonate moiety or parts of it, as well as the opening and fragmentation of the dithiolane ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. copernicus.orgmdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of a methoxy group |

| [M - COOCH₃]⁺ | Loss of a carbomethoxy group |

| [C₃H₅S₂]⁺ | Fragment corresponding to the dithiolane ring |

Thermal Analysis Techniques (e.g., Differential Thermal Analysis (DTA)) for Material Characterization

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to characterize the material properties of "this compound." These methods measure the temperature and heat flow associated with thermal transitions in a material. For this compound, DTA could be used to determine its melting point and to study its thermal stability. The decomposition of organosulfur compounds can follow complex pathways, and thermal analysis can provide insights into the temperatures at which these processes occur. jelsciences.comresearchgate.netacs.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and sulfur in "this compound." This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, and SO₂) are quantified. azom.com The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₁₂O₄S₂) to confirm the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₂O₄S₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 8 | 96.08 | 40.66% |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 5.13% |

| Oxygen (O) | 16.00 | 4 | 64.00 | 27.09% |

| Sulfur (S) | 32.07 | 2 | 64.14 | 27.16% |

| Total | 236.34 | 100.00% |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful method for determining the purity of the compound. americanpharmaceuticalreview.comfrontiersin.org A suitable method would involve a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected by a UV detector, and its purity would be assessed by the area percentage of its corresponding peak in the chromatogram.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly for volatile impurities. nih.govnih.gov The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides identification of the separated components.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. mdpi.comresearchgate.net The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The position of the spot, represented by its retention factor (Rf), is indicative of its polarity.

Theoretical and Computational Investigations of Dimethyl 2 1,2 Dithiolan 3 Yl Malonate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. arxiv.orgyoutube.com For Dimethyl 2-(1,2-dithiolan-3-yl)malonate, these calculations would reveal key structural parameters and electronic properties.

The electronic structure of this compound would be a composite of its two key parts. The strained disulfide bond in the 1,2-dithiolane (B1197483) ring leads to a high-energy highest occupied molecular orbital (HOMO) localized on the sulfur atoms, making it susceptible to oxidation and nucleophilic attack. nih.govchemicalbook.com The low CSSC dihedral angle causes overlap between the non-bonding sulfur orbitals, resulting in a destabilizing four-electron interaction. nih.gov The malonate group, with its electron-withdrawing ester functionalities, would influence the electron density of the adjacent methine group. The interaction between the sulfur lone pairs of the dithiolane ring and the π-systems of the malonate's carbonyl groups would be a key feature of the molecule's electronic landscape. Modern approaches like the Molecular Electron Density Theory (MEDT) posit that the capacity for electron density to change, rather than just its ground-state distribution, governs molecular reactivity. nih.gov

Below is an illustrative table of typical geometric parameters that would be determined for this compound using quantum chemical calculations, based on data for related structures.

| Parameter | Predicted Value | Source Moiety |

| C-S-S-C Dihedral Angle | < 35° | 1,2-Dithiolane nih.gov |

| S-S Bond Length | ~2.10 Å | 1,2-Dithiolane |

| C-S Bond Length | ~1.85 Å | 1,2-Dithiolane |

| C-C-C Angle (malonate) | ~110° | Dimethyl Malonate researchgate.net |

| O=C-O-C Dihedral Angle | ~0° (cis) | Dimethyl Malonate researchgate.net |

| C-C Bond Length (malonate) | ~1.52 Å | Dimethyl Malonate researchgate.net |

| This table is illustrative and presents expected values based on computational studies of the constituent fragments. |

Conformational Analysis of the 1,2-Dithiolane Ring System and Malonate Moiety

The 1,2-dithiolane ring is not planar and exists in puckered conformations, typically described as a half-chair or an envelope form. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The specific conformation can be influenced by the nature and position of substituents on the ring. nih.gov For the title compound, the bulky dimethyl malonate group at the C3 position would likely favor a specific puckering of the ring to minimize steric hindrance.

The dimethyl malonate moiety also exhibits significant conformational isomerism due to rotation around the C-C single bonds connecting the central carbon to the two carboxyl groups. researchgate.net Theoretical studies on dimethyl malonate itself have identified six minima on its potential energy surface, corresponding to different arrangements of the ester groups. researchgate.net These can be categorized into two main groups of conformers, with low energy barriers for interconversion within a group, but higher barriers for interconversion between the two groups. researchgate.net The most stable conformers are predicted to have a gauche arrangement. researchgate.net The attachment of the dithiolane ring at the central carbon would create a more complex potential energy surface, with preferred conformations determined by the interplay of steric and electronic interactions between the ring and the malonate's ester groups.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides powerful tools to map out the energetic pathways of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. nih.gov For this compound, several reaction types are of key interest.

One of the most characteristic reactions of 1,2-dithiolanes is their propensity for ring-opening polymerization, which can be initiated by thiols, light, or electrochemical means. nih.govnih.govnih.gov Computational models can be used to study the thermodynamics and kinetics of this process, providing insight into the stability of the monomer versus the polymer. nih.gov The mechanism likely involves the initial cleavage of the strained S-S bond. acs.orgescholarship.org Density Functional Theory (DFT) calculations, for instance, have been used to propose a cationic radical-initiated polymerization process for thioctic acid derivatives. nih.gov

The sulfur atoms of the 1,2-dithiolane ring are nucleophilic and can be attacked by various reagents. chemicalbook.com Computational studies can model the attack of nucleophiles (like cyanide or organolithium reagents) and electrophiles on the disulfide bond, predicting the activation energies and the structure of the resulting ring-opened or ring-expanded products. chemicalbook.com Furthermore, the photochemical cleavage of the disulfide bond, a process relevant to the role of similar compounds in photosynthesis models, can be investigated using time-dependent DFT (TD-DFT) to explore excited state potential energy surfaces. acs.org The presence of the malonate group could influence these reactions through steric hindrance or by altering the electronic properties of the dithiolane ring.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations describe static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility and intermolecular interactions. scienceopen.com

For a flexible molecule like this compound, MD simulations are essential for thoroughly sampling its vast conformational space. nih.gov By simulating the molecule's trajectory over nanoseconds or even microseconds, one can observe the transitions between different puckered forms of the dithiolane ring and the various rotational isomers of the malonate group. This provides a statistical understanding of the most populated conformations in different environments (e.g., in a vacuum, in water, or in an organic solvent). Enhanced sampling techniques, such as metadynamics, can be employed to overcome energy barriers and explore the conformational landscape more efficiently. rsc.org

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with other molecules (e.g., solvent, other monomers, or biological macromolecules), one can investigate aggregation behavior, solvation, and binding processes. For example, simulations of polymers containing 1,2-dithiolane functionalities have been used to understand their self-assembly into micelles and the subsequent formation of hydrogels. nih.gov Such simulations for this compound could predict its solubility, its tendency to self-associate, and its interactions with surfaces or potential binding partners. researchgate.net

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and assignments.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are highly sensitive to the local electronic environment and molecular geometry. Quantum mechanical calculations can predict ¹H and ¹³C NMR spectra with considerable accuracy. For this compound, these calculations would help assign the complex splitting patterns of the protons on the dithiolane ring and distinguish between different conformers.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. A combined theoretical and experimental study on dimethyl malonate successfully assigned its complex IR spectrum by correlating it with calculated vibrational modes of its different conformers. researchgate.net For the title compound, this approach would predict characteristic peaks for the C=O stretching of the ester groups, C-S stretching, and the S-S stretching vibration, which is often weak but characteristically found at low frequencies.

UV-Vis Spectroscopy: The 1,2-dithiolane ring possesses a weak electronic absorption in the near-UV region (around 330-360 nm) due to the n-σ* transition of the disulfide bond. nih.govnih.gov The exact position of this absorption maximum (λ_max) is highly dependent on the C-S-S-C dihedral angle; smaller angles lead to a red-shift (longer wavelength). nih.gov Computational methods like TD-DFT can predict this λ_max, providing a direct link between the molecule's conformation and its electronic spectrum.

The following table shows representative spectroscopic data for the functional groups within this compound.

| Spectroscopic Technique | Feature | Predicted Range/Value | Source Moiety |

| IR | Carbonyl (C=O) Stretch | 1730-1750 cm⁻¹ | Dimethyl Malonate researchgate.net |

| IR | C-O Stretch | 1000-1300 cm⁻¹ | Dimethyl Malonate researchgate.net |

| IR | S-S Stretch | 450-550 cm⁻¹ | 1,2-Dithiolane |

| UV-Vis | λ_max (n-σ*) | 330-360 nm | 1,2-Dithiolane nih.gov |

| ¹H NMR | -OCH₃ protons | ~3.7 ppm | Dimethyl Malonate |

| ¹H NMR | Ring CH/CH₂ protons | 2.5-4.0 ppm | 1,2-Dithiolane |

| This table is illustrative and presents expected values based on spectroscopic data for the constituent fragments and related compounds. |

In Silico Exploration of Molecular Interactions and Binding Modes for Chemical Probes

In silico techniques, particularly molecular docking and molecular dynamics, are crucial for exploring how a molecule might interact with a biological target or a chemical probe. nih.govnih.gov The 1,2-dithiolane ring is a recognized structural motif in several biologically active molecules and has been explored as a potential pharmacophore for interacting with specific enzymes, such as thioredoxin reductase (TrxR). researchgate.net

Molecular docking could be employed to predict the binding pose and affinity of this compound within the active site of a target protein. This method computationally places the ligand (the small molecule) into the binding site of the receptor (the protein) in many different orientations and conformations, scoring each pose to identify the most favorable binding mode. nih.gov Such studies would reveal potential hydrogen bonds, hydrophobic interactions, or even covalent interactions if the disulfide bond were to react with a cysteine residue in the protein.

Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to observe any conformational changes in the protein or the ligand upon binding. rsc.orgnih.gov These simulations provide a more dynamic and realistic view of the binding event, helping to refine the understanding of the molecular recognition process. For this compound, these in silico methods would be the first step in identifying potential biological targets and understanding the structural basis of its activity as a chemical probe. researchgate.net

Synthesis of Advanced Dithiolane Malonate Derivatives and Analogues

Synthesis of 1,2-Dithiolane-3-alkyl Derivatives with Varied Malonate Functionality

The synthesis of 1,2-dithiolane (B1197483) derivatives can be achieved through various routes, often involving the cyclization of appropriate precursors. A general and effective method for creating the 1,2-dithiolane ring involves starting from 1,3-diols. tandfonline.com Another established approach is the reaction of geminal dihalides with sulfur nucleophiles like sodium azide (B81097). nih.gov More recently, a one-step synthesis has been reported where readily accessible 1,3-bis-tert-butyl thioethers are reacted with bromine, proceeding through a presumed sulfonium-mediated ring closure to yield functionalized 1,2-dithiolanes. rsc.orgnih.gov

The malonate portion of the scaffold is a key site for introducing functional diversity. The malonic ester synthesis is a classic method for preparing carboxylic acids. masterorganicchemistry.com It involves the deprotonation of the α-carbon of a diethyl malonate, followed by alkylation with an alkyl halide. masterorganicchemistry.com Subsequent hydrolysis and decarboxylation yield the desired carboxylic acid. masterorganicchemistry.com This fundamental reactivity allows for the introduction of various alkyl groups. Furthermore, α-aryl malonates, which can be prepared via microwave-assisted coupling of aryl halides with diethyl malonate, serve as important intermediates for building more complex structures. doi.org The selective monohydrolysis of symmetric diesters like dimethyl malonate can be achieved under environmentally benign conditions to produce monoesters such as monomethyl malonate in high yields. nih.gov These half-esters are crucial building blocks in organic synthesis. nih.govresearchgate.net

| Precursor Type | Synthetic Method | Target Functionality | Reference |

| 1,3-Diols | Conversion to dithiol, then cyclization | 1,2-Dithiolane ring | tandfonline.com |

| 1,3-bis-tert-butyl thioethers | Bromine-induced ring closure | Functionalized 1,2-dithiolanes | rsc.orgnih.gov |

| Diethyl Malonate | Deprotonation and alkylation (SN2) | Alkylated malonates | masterorganicchemistry.com |

| Symmetric Diesters | Selective monohydrolysis | Malonate half-esters | nih.gov |

Development of Malonate-Derived 1,2-Dithiolane-4-carboxylic Acid Analogues

A significant area of research has been the development of analogues of 1,2-dithiolane-4-carboxylic acid, also known as asparagusic acid. nih.gov The synthesis of the core 1,2-dithiolane-4-carboxylic acid structure can be accomplished from a dibromide precursor, which first forms dihydroasparagusic acid (DHAA) as an intermediate, followed by cyclization. nih.govresearchgate.net

Once the dithiolane carboxylic acid is formed, it can undergo further transformations to create a library of derivatives. These modifications are crucial for exploring structure-activity relationships. nih.gov Common derivatization reactions include:

Esterification: Treatment with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid under reflux conditions yields the corresponding ester.

Amide Formation: Reaction with various amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in solvents such as dichloromethane (B109758) or dimethylformamide.

A series of these analogues has been synthesized and studied, although many have been found to be inactive as inhibitors of the enzyme thioredoxin reductase (TrxR1), suggesting that the mere presence of the 1,2-dithiolane moiety is not sufficient for this specific biological activity. nih.govresearchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Esterification | Methanol, sulfuric acid, reflux | Methyl esters | |

| Amide Formation | Amines, HATU, DIPEA, DCM/DMF, RT | Amide derivatives |

Incorporation of Heteroaromatic Ring Systems into the Dithiolane-Malonate Scaffold

The dithiolane-malonate framework can be strategically modified to include heteroaromatic ring systems, significantly expanding its structural and functional diversity. These modifications can be approached from either the malonate or the dithiolane component.

Malonate derivatives are versatile precursors for synthesizing heterocycles. researchgate.netnih.gov For instance, α-aryl malonates are key intermediates in the synthesis of various nitrogen-containing heterocycles, including benzodiazepines and pyrrolopyridine scaffolds. doi.org The cyclocondensation of diethyl malonate with 2-aminopyridines is a known method for producing pyrido[1,2-a]pyrimidin-4-one systems. nih.govresearchgate.net

Alternatively, heteroaromatic groups can be attached to the dithiolane ring itself. A synthetic route has been established to prepare 1,2-dithiolanes substituted with a pyridyl or piperidinyl group. tandfonline.com For example, dithiolanes bearing a 2-pyridyl group were prepared from a diol precursor which was converted to a dithiocarbonate ester and subsequently cyclized. tandfonline.com This demonstrates the feasibility of introducing heteroaromatic systems at various positions on the dithiolane ring, allowing for fine-tuning of the molecule's properties. tandfonline.com

Design and Synthesis of Nitrogen-Containing Dithiolane-Malonate Conjugates

The introduction of nitrogen-containing functional groups into the dithiolane-malonate structure has been a key strategy in the development of new derivatives. A general synthetic route to 1,2-dithiolanes bearing nitrogen substituents has been established starting from 1,3-diols. tandfonline.comresearchgate.net This methodology has been used to produce a series of compounds, including cis-3,5-bis(dimethylaminomethyl)-1,2-dithiolane. tandfonline.com

The synthesis often involves creating dithiols from diols, followed by an oxidation step to form the disulfide bridge of the dithiolane ring. tandfonline.com The nitrogen-containing side chains can be introduced at various stages of the synthesis. For example, in the synthesis of dithiolane 8 (a pyridyl-substituted dithiolane), the precursor diol 35 was reacted with p-toluenesulfonyl chloride and then potassium O-ethyl dithiocarbonate. tandfonline.com The resulting dithiocarbonate ester was then treated with ethylenediamine (B42938) and cyclized to yield the final nitrogen-containing dithiolane. tandfonline.com

From the malonate side, nitrogen can be incorporated through standard amide formation. A notable reaction is the transformation of ethyl 2,2-diazidomalonate into 2,2-diazidomalonamide in the presence of ammonia. nih.gov The azido (B1232118) groups in this precursor have a strong activating effect, making the amide formation significantly faster than with standard ethyl malonate. nih.gov Ring-closing metathesis reactions also provide an efficient pathway to various nitrogen-containing heterocycles like lactams and benzazepines. organic-chemistry.org

Creation of Geminal Diazido-Malonate Derivatives as Reactive Synthetic Precursors

Geminal diazides, particularly those derived from malonates, are highly reactive and versatile synthetic precursors. researchgate.net The synthesis of diethyl 2,2-diazidomalonate begins with diethyl malonate. d-nb.infoalfa-chemistry.com The central carbon atom is first iodized in a slightly basic aqueous solution. d-nb.infoalfa-chemistry.com This is followed by an iodine-azide exchange reaction, which introduces the two azide groups to form the desired geminal diazide. d-nb.infoalfa-chemistry.com

These geminal diazido-malonate derivatives are valuable starting materials for synthesizing nitrogen-rich compounds. researchgate.netd-nb.info For example, diethyl 2,2-diazidomalonate can be hydrolyzed to form 2,2-diazidomalonic acid or reacted with bases to create various alkaline and nitrogen-rich salts. d-nb.infoalfa-chemistry.com These compounds have been extensively characterized by methods including low-temperature X-ray diffraction, NMR spectroscopy, and differential thermal analysis. researchgate.netd-nb.info The high nitrogen content and positive heat of formation make these molecules interesting from an energetic materials perspective. d-nb.info Thermolysis of methyl 2,2-diazidomalonate and its derivatives can lead to the formation of tetrazoles. nih.gov

| Starting Material | Key Reaction Steps | Product | Reference |

| Diethyl Malonate | 1. Iodination of α-carbon2. Iodine-azide exchange | Diethyl 2,2-diazidomalonate | d-nb.infoalfa-chemistry.com |

| Diethyl 2,2-diazidomalonate | Acid/Base Hydrolysis | 2,2-Diazidomalonic acid and its salts | d-nb.infoalfa-chemistry.com |

| Methyl 2,2-diazidomalonate | Thermolysis | Tetrazoles | nih.gov |

Exploration of Structural Diversity in Dithiolane-Malonate Frameworks for Novel Chemical Properties

The synthetic methodologies detailed in the preceding sections enable the creation of a vast library of dithiolane-malonate derivatives with significant structural diversity. rsc.orgfigshare.com This diversity is not merely an academic exercise; it is fundamental to the exploration of novel chemical and physical properties. The substitution pattern on the 1,2-dithiolane ring has been shown to have a profound impact on its geometry and photophysical characteristics. nih.gov

For instance, the C-S-S-C dihedral angle is a key determinant of the reactivity and properties of the 1,2-dithiolane ring. nih.gov Using UV-vis spectroscopy, it has been demonstrated that the maximum absorbance wavelength (λmax) of the first electronic transition shifts based on the substituents. Substitution on the C4 position with alkyl or aromatic groups causes a slight redshift in λmax compared to the unsubstituted 4-hydroxy-1,2-dithiolane. nih.gov A more significant redshift is observed upon substitution at the C3 position, which corresponds to a lower C-S-S-C dihedral angle as confirmed by X-ray crystallography. nih.gov

This relationship between structure and photophysical properties highlights how synthetic modifications can be used to tune the electronic character of the dithiolane-malonate framework. By systematically altering substituents, incorporating heteroatoms, and varying the connectivity between the dithiolane and malonate moieties, chemists can rationally design molecules with specific, desired properties. This exploration of structural diversity is crucial for developing new materials, probes, and compounds with unique reactivity. nih.gov

Applications of Dimethyl 2 1,2 Dithiolan 3 Yl Malonate in Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Organic Molecules

The core utility of Dimethyl 2-(1,2-dithiolan-3-yl)malonate in organic synthesis stems from its identity as a malonic ester derivative. wikipedia.org The malonate functional group is a cornerstone of synthetic chemistry, primarily used for forming new carbon-carbon bonds. The protons on the carbon atom situated between the two ester groups are acidic and can be readily removed by a base to form a stabilized carbanion. This nucleophile can then participate in a variety of reactions to build more complex molecular architectures.

Key reactions involving the malonate moiety include:

Alkylation: The generated carbanion can be alkylated with alkyl halides to introduce new side chains. Sequential alkylation can lead to quaternary carbon centers.

Acylation: Reaction with acyl chlorides or other acylating agents yields β-keto esters, which are themselves versatile synthetic intermediates.

Michael Addition: The malonate enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion.

The presence of the 1,2-dithiolane (B1197483) ring attached to the central carbon provides a stable, functional handle that can be carried through many synthetic steps. This allows for the strategic introduction of a lipoic acid-like moiety into a target molecule, which can be crucial for biological activity or for subsequent modification. For instance, dithiomalonates have been shown to be effective nucleophiles in stereoselective additions where standard malonates like dibenzyl malonate were inactive. researchgate.net

| Reaction Type | Reagent | Resulting Structure | Significance |

| Alkylation | Alkyl Halide (R-X) | Introduction of an alkyl group (R) onto the central carbon. | Forms substituted malonic esters, precursors to complex acids and ketones. |

| Acylation | Acyl Chloride (RCOCl) | Formation of a β-keto ester adjacent to the dithiolane ring. | Access to 1,3-dicarbonyl compounds with dithiolane functionality. |

| Michael Addition | α,β-Unsaturated Ketone | Conjugate addition to form a new C-C bond. | Creates complex carbon skeletons with controlled stereochemistry. |

| Knoevenagel Condensation | Aldehyde or Ketone | Formation of an alkylidene- or arylidene-substituted malonate. | Synthesis of electron-deficient alkenes. |

Precursor for the Synthesis of Diverse Heterocyclic Compounds

Malonic esters are well-established precursors for the synthesis of a wide array of heterocyclic compounds, particularly those containing a 1,3-dicarbonyl motif. nih.gov this compound can undergo cyclocondensation reactions with various dinucleophiles to generate six-membered heterocycles. nih.gov

A classic example is the synthesis of barbituric acid derivatives. By reacting the malonate with urea (B33335) in the presence of a base, a substituted barbiturate (B1230296) bearing a 1,2-dithiolan-3-yl group at the C5 position can be formed. nih.gov These compounds are of interest due to the combined structural features of the bioactive barbiturate core and the redox-active dithiolane ring. Similarly, reactions with other dinucleophiles like amidines or 2-aminopyridine (B139424) can yield a variety of pyrimidine (B1678525) and pyridopyrimidine systems. nih.gov The synthesis of phthalide (B148349) derivatives, another important class of heterocyclic compounds, has been achieved through the reaction of dimethyl malonate with specific benzoates, demonstrating the versatility of malonates in forming fused ring systems. mdpi.com

Role in the Development of Advanced Chemical Probes and Tools

Chemical probes are essential tools for studying biological systems. mskcc.org The unique structure of this compound makes it an attractive scaffold for creating such probes. The 1,2-dithiolane group is the key functional moiety of lipoic acid, a cofactor involved in crucial metabolic processes. This allows the molecule to potentially mimic or interact with biological systems where lipoic acid is recognized.

Furthermore, derivatives of dimethyl malonate have been successfully used to create fluorescent probes. For example, Dimethyl-2-[(acridin-9-yl)methylidene]-malonate has been developed as a fluorescent label for histochemical analysis. nih.gov By analogy, the malonate portion of this compound could be similarly functionalized via a Knoevenagel condensation with a fluorescent aldehyde to create a dual-purpose probe, where the dithiolane moiety provides a targeting or anchoring function and the newly introduced group provides a reporter signal. Such dual-labeled probes are valuable for investigating ligand-protein interactions and subcellular localization. mdpi.com

Potential in the Synthesis of Functional Materials, including Nitrogen-Rich Compounds

The application of this compound extends into materials science. The dithiolane ring is well-known for its ability to form strong bonds with gold surfaces, leading to the formation of self-assembled monolayers (SAMs). This property allows for the controlled functionalization of gold nanoparticles and surfaces. By using this compound as a building block, materials can be designed where the malonate end can be further elaborated with other functional groups, creating a highly customizable surface chemistry.

The reactivity of the malonate group also provides a pathway to nitrogen-rich compounds beyond the heterocycles mentioned earlier. atlantis-press.com These can serve as high-energy materials or as ligands for coordination chemistry. Additionally, organic conjugated molecules based on dimethyl malonate have been synthesized and shown to possess interesting photophysical properties for applications such as anti-blue light optical films. bohrium.com The incorporation of the dithiolane unit could add further functionality, such as redox-switchable optical properties or enhanced thermal stability. bohrium.com

Intermediate in the Formation of Chemical Tools for Intracellular Molecular Transport Studies

Understanding how molecules enter and move within cells is a fundamental goal in chemical biology. Malonate esters have been explored as prodrugs to enhance the intracellular delivery of molecules. nih.gov The ester groups can be hydrolyzed by cellular esterases, releasing the active malonate species inside the cell. Dimethyl malonate (DMM) itself is used as a cell-permeable prodrug to deliver malonate, which inhibits succinate (B1194679) dehydrogenase and impacts cellular metabolism. nih.gov

This compound can serve as an intermediate in this context. The dithiolane group, being relatively lipophilic, can aid in crossing the hydrophobic cell membrane. Once inside, the malonate esters can be cleaved. This strategy could be used to deliver the dithiolane-malonate moiety itself to study its effects on intracellular targets, or the malonate could be further functionalized with a cargo molecule (e.g., a drug or a fluorescent dye) to study its transport and release. The combination of hydrophobicity and the potential for hydrolysis makes such compounds promising for developing tools to probe cellular delivery mechanisms. nih.gov

Opportunities in Novel Reaction Methodology Development

The development of new synthetic reactions is crucial for advancing chemical synthesis. This compound, with its distinct functional groups, presents an interesting substrate for exploring novel methodologies. For example, new catalytic systems can be tested for their ability to selectively perform reactions on the malonate part without affecting the dithiolane ring, or vice versa.

Recent advances have included the use of iodonium (B1229267) ylides derived from dimethyl malonate as safe and efficient alternatives to diazo compounds for cyclopropanation reactions. researchgate.net Applying this methodology to this compound could provide a direct route to cyclopropane (B1198618) derivatives bearing the dithiolane ring, which are difficult to access through other means. Similarly, the development of mechanochemical methods, which are performed in the absence of solvents, has shown promise for reactions involving dithiomalonates, offering environmental and sometimes reactivity advantages over solution-phase chemistry. researchgate.net

Future Research Directions and Unexplored Avenues for Dimethyl 2 1,2 Dithiolan 3 Yl Malonate Research

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for dithiolane and malonate derivatives often rely on conventional methods that may involve harsh reagents or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign pathways to Dimethyl 2-(1,2-dithiolan-3-yl)malonate. The growing emphasis on green chemistry principles necessitates a shift away from traditional protocols. tandfonline.com

Key areas for exploration include:

Catalytic Approaches: Investigating the use of solid-supported catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄—SiO₂) or immobilized scandium(III) triflate, could facilitate milder reaction conditions and easier catalyst recovery. tandfonline.com

Solvent-Free and Green Solvent Systems: The use of deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG) as reaction media has proven effective for the synthesis of other organosulfur compounds and should be explored. rsc.org These approaches can reduce reliance on volatile organic solvents. rsc.org

One-Step Methodologies: A recently reported one-step synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers using bromine presents a promising route that could be adapted. rsc.org This method proceeds rapidly under mild conditions. rsc.org

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Catalyst/Medium | Potential Advantages |

|---|---|---|

| Greener Dithioacetalization | Various green catalysts tandfonline.com | Reduced environmental impact, use of non-toxic reagents. tandfonline.com |

| Solvent-Free Synthesis | No solvent | Reduced waste, simplified work-up procedures. tandfonline.com |

| Deep Eutectic Solvents (DES) | Choline chloride-based DES | Biodegradable, recyclable, and efficient reaction medium. rsc.org |

In-depth Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic protocols and designing new applications. The formation of the 1,2-dithiolane (B1197483) ring from acyclic precursors is a key transformation deserving detailed study. For instance, the reaction of 1,3-bis-tert-butyl thioethers is presumed to proceed through a sulfonium-mediated ring closure, but the specifics of this pathway are not fully elucidated. rsc.org

Future mechanistic studies should employ a combination of:

Kinetic Analysis: To determine reaction orders, rate constants, and activation energies.

Isotopic Labeling Studies: To trace the pathways of atoms during the reaction.

Computational Modeling: To map potential energy surfaces and identify transition states for key steps, such as the initial Michael addition and subsequent Claisen condensation-type cyclizations that are characteristic of malonate chemistry. stackexchange.com

Computational Design and Prediction of Next-Generation Analogues with Tunable Reactivity

Computational chemistry offers powerful tools for the in silico design of novel analogues of this compound with tailored properties. By systematically modifying the substituents on either the dithiolane ring or the malonate moiety, it is possible to fine-tune the molecule's electronic and steric characteristics.

Future research should focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate structural features with desired functionalities, such as redox potential or reactivity in polymerization reactions.

Tuning Photophysical Properties: Computational screening could guide the synthesis of analogues where substituent size and substitution patterns are altered to control the geometry and photophysical properties of the 1,2-dithiolane ring. rsc.org

Expanding the Scope of Synthetic Applications in Emerging Chemical Fields

The bifunctional nature of this compound makes it a versatile building block. While malonates are well-established precursors for heterocycles like barbituric acids and pyrimidinediones, nih.govwikipedia.org and dithiolanes are utilized in polymer science, the combination of these functionalities in one molecule is underexplored.

Promising areas for application include:

Materials Science: The 1,2-dithiolane moiety can undergo ring-opening polymerization upon exposure to light or heat. rsc.org This could be exploited to create novel polymers with high refractive indices or covalent adaptable networks. The malonate group provides a handle for further cross-linking or functionalization. The photoinitiated addition of 1,2-dithiolanes to alkynes is a new framework for preparing high refractive index materials. rsc.org

Redox-Responsive Systems: The reversible cleavage of the disulfide bond in the dithiolane ring could be used to design redox-switchable catalysts, sensors, or drug-delivery vehicles.

Complex Molecule Synthesis: The compound could serve as a key intermediate in the multi-step synthesis of complex natural products or pharmaceuticals, where the dithiolane acts as a protecting group that can be removed under specific conditions. tandfonline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. eurekaselect.com Reactions involving potentially unstable intermediates, such as those in diazotization or other multi-step sequences, can be performed with greater control in a flow reactor, minimizing decomposition by ensuring short residence times. eurekaselect.com

Future work should aim to:

Develop a Continuous-Flow Synthesis: Design a multi-step flow process for the production of this compound, potentially integrating purification steps.

Automated Optimization: Utilize automated synthesis platforms to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to maximize yield and purity.

On-Demand Generation: A flow setup would enable the on-demand synthesis of the target compound, avoiding the need to store a potentially reactive molecule.

Exploration of Chiral Analogues and Asymmetric Synthesis Strategies

The carbon atom at the 3-position of the 1,2-dithiolane ring is a stereocenter. The synthesis and study of enantiomerically pure analogues of this compound represent a significant and unexplored research avenue. The control of chirality is fundamental in modern chemistry, particularly for biological applications. nih.gov

Key research objectives should include: